![molecular formula C16H14BrN5O B6512334 6-bromo-2-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-2H-indazole CAS No. 1797894-38-2](/img/structure/B6512334.png)
6-bromo-2-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-2H-indazole (6-Br-2-Me-3-PPCI) is a heterocyclic compound that has become increasingly popular in the scientific research community due to its unique structural and biochemical characteristics. This compound has been studied for its potential applications in various fields, including drug synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
6-Br-2-Me-3-PPCI has been widely studied for its potential applications in various fields, including drug synthesis, medicinal chemistry, and biochemistry. In drug synthesis, 6-Br-2-Me-3-PPCI has been used as a starting material for the synthesis of various bioactive compounds. In medicinal chemistry, 6-Br-2-Me-3-PPCI has been studied for its potential as an anti-inflammatory agent, and has also been investigated for its potential use as an anti-cancer agent. In biochemistry, 6-Br-2-Me-3-PPCI has been studied for its ability to inhibit the growth of bacteria, fungi, and other microorganisms.
Wirkmechanismus
The exact mechanism of action of 6-Br-2-Me-3-PPCI is not yet fully understood. However, it is believed that the compound may interact with certain proteins or enzymes in the cell, leading to the inhibition of their activity. It has also been suggested that 6-Br-2-Me-3-PPCI may interact with DNA, leading to the inhibition of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-2-Me-3-PPCI have been studied in various animal models. Studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 6-Br-2-Me-3-PPCI has been shown to reduce the levels of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Br-2-Me-3-PPCI in laboratory experiments has both advantages and limitations. The main advantage of using this compound is its high yield and ease of synthesis. Additionally, 6-Br-2-Me-3-PPCI is relatively inexpensive and has a wide range of potential applications. The main limitation of using this compound is its potential toxicity, which must be taken into account when conducting experiments.
Zukünftige Richtungen
Given the potential applications of 6-Br-2-Me-3-PPCI, there are numerous potential future directions for research. These include further studies on the compound’s mechanism of action, potential uses in drug synthesis, and the development of new applications in medicinal chemistry and biochemistry. Additionally, further research could be conducted on the compound’s potential toxicity, as well as the development of new synthesis methods.
Synthesemethoden
6-Br-2-Me-3-PPCI can be synthesized using a variety of methods. The most common synthesis route involves the reaction of 2-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-2H-indazole (2-Me-3-PPCI) with bromine in an aqueous solution. This reaction is typically carried out at room temperature, and yields a 6-Br-2-Me-3-PPCI product in high yield. Other methods of synthesis, such as the reaction of 2-Me-3-PPCI with bromine in an organic solvent, have also been reported.
Eigenschaften
IUPAC Name |
(6-bromo-2-methylindazol-3-yl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-21-15(12-3-2-11(17)6-14(12)20-21)16(23)22-5-4-13-10(8-22)7-18-9-19-13/h2-3,6-7,9H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYRTDQZXSMSRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CCC4=NC=NC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-bromo-2-methyl-2H-indazol-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.